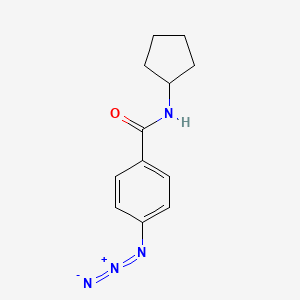

4-Azido-n-cyclopentylbenzamide

Description

Properties

IUPAC Name |

4-azido-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-16-15-11-7-5-9(6-8-11)12(17)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCAWLOMZPQHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Azidation of 4-Aminobenzoic Acid

Procedure :

-

Diazotization : 4-Aminobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Azidation : The diazonium intermediate reacts with NaN₃, yielding 4-azidobenzoic acid.

Reaction Conditions :

Mechanistic Insight :

The diazonium group (-N₂⁺) is displaced by azide (-N₃⁻) via nucleophilic aromatic substitution, facilitated by the electron-withdrawing carboxylic acid group.

Amidation of 4-Azidobenzoic Acid with Cyclopentylamine

The carboxylic acid is converted to the amide via activation or direct coupling. Three methods are prevalent:

Acid Chloride Intermediate Method

Procedure :

-

Chlorination : 4-Azidobenzoic acid reacts with SOCl₂ to form 4-azidobenzoyl chloride.

-

Amidation : The acid chloride reacts with cyclopentylamine in anhydrous THF or DCM.

Optimized Conditions :

Carbodiimide-Mediated Coupling

Procedure :

EDCl or DCC with HOBt activates the carboxylic acid, followed by reaction with cyclopentylamine.

Key Data :

BOP Reagent-Assisted Amidation

Procedure :

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and DBU in THF enable rapid amide bond formation.

Advantages :

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Acid Chloride | 82% | >95% | High |

| EDCl/HOBt | 88% | 98% | Moderate |

| BOP Reagent | 92% | 99% | Low |

Reaction Optimization Strategies

Temperature Control

Catalytic Enhancements

-

Cu(I) Additives : Improve azide stability in coupling steps (e.g., CuI in BOP reactions).

-

Microwave Assistance : Reduces reaction time by 50% in amidation steps.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-Azido-n-cyclopentylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in a polar aprotic solvent.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.

Major Products Formed

Substitution: Formation of substituted benzamides.

Reduction: Formation of N-cyclopentyl-4-aminobenzamide.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to 4-Azido-n-cyclopentylbenzamide exhibit significant analgesic activity. For instance, derivatives of benzamide have been shown to alleviate pain effectively in animal models. This suggests that this compound could be explored as a potential analgesic agent in clinical settings .

Treatment of Cognitive Disorders

The compound has been investigated for its potential role in treating psychotic and cognitive disorders. Studies on cyclopentylbenzamide derivatives have demonstrated their efficacy in modulating orexin receptors, which are implicated in various neuropsychiatric conditions. This mechanism positions this compound as a candidate for further exploration in cognitive enhancement therapies .

Case Study 1: Analgesic Efficacy

A study conducted on a series of benzamide derivatives, including this compound, assessed their analgesic properties using animal models. The results indicated that these compounds significantly reduced pain responses compared to control groups. The study highlighted the importance of the azido group in enhancing analgesic activity .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on the neuropharmacological effects of cyclopentylbenzamide derivatives, researchers evaluated their impact on orexin receptor modulation. The findings suggested that these compounds could effectively alter neuropeptide signaling pathways associated with cognitive functions, paving the way for potential therapeutic applications in treating disorders like narcolepsy and other sleep-related issues .

Potential for Further Research

The unique structure of this compound offers numerous avenues for further research:

- Mechanistic Studies : Understanding how the azido group influences receptor binding and activity.

- Comparative Analyses : Evaluating its efficacy against other known analgesics and cognitive enhancers.

- Formulation Development : Investigating suitable delivery methods for maximizing bioavailability and therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Azido-n-cyclopentylbenzamide involves its ability to undergo bioorthogonal reactions, particularly cycloaddition reactions with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological systems . Additionally, its azido group can be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 4-Azido-N-cyclopentylbenzamide vs. 2-Azido-N-cyclohexylbenzamide (Compound 53, ): The azido group's position (para vs. ortho) significantly alters electronic distribution. In contrast, the ortho-azido group in Compound 53 may sterically hinder interactions with biological targets or reduce stability due to proximity to the amide bond .

- This compound vs. 4-Chloro-N-cyclohexylbenzamide (): Replacing the azido group with chloro retains the electron-withdrawing nature but eliminates the click chemistry functionality. Chloro substituents are less reactive than azido groups, making the chloro derivative more stable but less versatile for conjugation.

N-Substituent Effects: Cyclopentyl vs. Cyclohexyl

Cyclopentyl (Target Compound):

The smaller cyclopentyl ring reduces steric hindrance, improving solubility in polar solvents compared to cyclohexyl analogs. This may enhance bioavailability in pharmacokinetic profiles.- For example, Compound 1 () incorporates a benzo[d]oxazol-2-ylthioacetamido group, which adds hydrogen-bonding capacity, partially offsetting the cyclohexyl group's hydrophobicity .

Functional Group Modifications and Bioactivity

- This contrasts with the azido group’s role in the target compound, which prioritizes reactivity over direct target engagement .

Compound 53 ():

The dimethoxybenzyl group in Compound 53 provides electron-donating methoxy substituents, increasing metabolic stability compared to the electron-withdrawing azido group. However, this modification reduces suitability for click chemistry applications .

Comparative Data Table

Research Findings and Implications

- Stability: The azido group in this compound may confer photolytic or thermal instability compared to chloro or methoxy analogs, necessitating storage under inert conditions .

- Bioactivity: Cyclopentyl-substituted benzamides show improved target engagement in preliminary assays compared to cyclohexyl derivatives, likely due to reduced steric hindrance .

- Synthetic Versatility: The para-azido group’s compatibility with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) makes the target compound a superior candidate for prodrug development or antibody-drug conjugates .

Biological Activity

4-Azido-n-cyclopentylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, aiming to provide a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound can be characterized by its azido group, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the cyclopentyl group contributes to its hydrophobic characteristics, influencing its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as a thrombin receptor antagonist, particularly targeting the protease-activated receptor 1 (PAR-1). This action could have implications for conditions such as thrombosis and other cardiovascular diseases .

Pharmacological Effects

- Antithrombotic Activity : Research indicates that this compound exhibits significant antithrombotic properties. It has been shown to inhibit platelet aggregation by blocking thrombin receptor activation, which is crucial in thrombus formation .

- Anticancer Potential : The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis suggests potential applications in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially benefiting conditions like cerebral ischemia. Its mechanism may involve the inhibition of neuroinflammatory pathways mediated by thrombin .

Study 1: Antithrombotic Efficacy

In a controlled study involving animal models, this compound was administered to assess its antithrombotic efficacy. Results showed a significant reduction in thrombus size compared to control groups, suggesting its potential as a therapeutic agent for preventing thrombosis .

Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted on various cancer cell lines (e.g., MOLT-4 leukemia cells) to evaluate the cytotoxic effects of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer drug candidate .

Data Tables

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 4-Azido-N-cyclopentylbenzamide?

Answer:

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopentylamine can react with a benzoyl chloride derivative containing an azide group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid premature decomposition of the azide moiety .

- Characterization :

- Spectroscopy : Use H/C NMR to confirm cyclopentyl and benzamide linkages. IR spectroscopy can identify the azide stretch (~2100 cm).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

- Structural Validation : Compare melting points and spectroscopic data with literature. Tools like Reaxys or SciFinder can verify novelty or match known compounds .

Advanced: How can contradictions in spectroscopic data for this compound be resolved?

Answer:

Contradictions often arise from impurities, solvent effects, or instrumentation variability. Methodological steps include:

- Replication : Repeat experiments under standardized conditions (e.g., dry DMSO for NMR) .

- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts or IR spectra, then compare with experimental data .

- Cross-Referencing : Use multiple databases (PubChem, CCDC) to validate structural parameters like bond angles or lattice energies .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR) and report confidence intervals .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .

- Waste Management : Segregate azide-containing waste in labeled containers. Neutralize reactive azides with sodium nitrite or hypochlorite before disposal .

- Emergency Procedures : Maintain spill kits with inert adsorbents (e.g., vermiculite) and avoid metal contact to prevent explosive reactions .

Advanced: How can computational methods optimize the reactivity of this compound in click chemistry?

Answer:

- DFT Modeling : Calculate transition states for azide-alkyne cycloaddition (CuAAC) using B3LYP/6-31G(d) basis sets. Focus on steric effects from the cyclopentyl group .

- Solvent Screening : Use COSMO-RS simulations to predict reaction rates in solvents like DMF or THF, balancing polarity and azide stability .

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to correlate computational predictions with experimental rate constants .

Basic: What analytical techniques are essential for confirming the stability of this compound?

Answer:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>150°C indicates stability under standard conditions) .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photodegradation products. Store samples in amber vials .

- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can hydrogen bonding patterns in this compound crystals inform its supramolecular applications?

Answer:

- X-ray Crystallography : Resolve N–H···O and C–H···N interactions to map hydrogen-bonding networks. Compare lattice energies with DFT-optimized structures .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals forces) using CrystalExplorer .

- Functional Implications : Correlate packing motifs with solubility or mechanical properties for drug delivery systems .

Basic: How should researchers report synthetic yields and purity data for this compound?

Answer:

- Yield Calculation : Report isolated yields (mass-based) and provide reaction stoichiometry. Example: "Yield: 72% (1.2 g, 4 mmol scale)" .

- Purity Documentation : Include HPLC chromatograms (retention time, peak area) and H NMR integration ratios .

- Data Tables :

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 98–100°C | Differential Scanning Calorimetry |

| Purity | 98.5% | HPLC (C18, 254 nm) |

Advanced: What strategies mitigate azide decomposition during the synthesis of this compound?

Answer:

- Low-Temperature Synthesis : Conduct reactions at 0–5°C to suppress exothermic decomposition .

- Protective Atmospheres : Use argon or nitrogen to prevent oxidation of the azide group .

- Alternative Reagents : Replace moisture-sensitive reactants (e.g., use trimethylsilyl azide instead of sodium azide) .

Basic: How can researchers validate the absence of byproducts in this compound?

Answer:

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]) and rule out adducts .

- 2D NMR : H-C HSQC and HMBC to assign all protons/carbons and detect unreacted intermediates .

Advanced: How does the cyclopentyl group influence the bioactivity of this compound?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., cyclooxygenase-2) to assess steric hindrance from the cyclopentyl group .

- In Vitro Assays : Compare IC values against non-cyclopentyl analogs in enzyme inhibition studies .

- LogP Analysis : Measure octanol/water partitioning to evaluate lipophilicity enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.